4-(2-Amino-3-chlorophenyl)pyrrole
Overview
Description
“4-(2-Amino-3-chlorophenyl)pyrrole”, also known as ACP, is a member of the class of pyrroles carrying chloro and 2-amino-3-chlorophenyl substituents at positions 3 and 4 respectively . It has a role as a bacterial metabolite and an androgen antagonist .
Synthesis Analysis
The synthesis of pyrroles has been extensively studied. For instance, the Paal-Knorr Pyrrole Synthesis is a common method that involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Other methods include the use of a stable manganese complex in the absence of organic solvents , and a Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines .Molecular Structure Analysis
The molecular formula for ACP is C10H8ClN3, and it has a molecular weight of 207.64 grams per mole. It is a member of the class of pyrroles carrying a 2-amino-3-chlorophenyl substituent at position 3 .Chemical Reactions Analysis
Pyrrole containing analogs are considered as a potential source of biologically active compounds that contain a significant set of advantageous properties . They are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial, and many more .Scientific Research Applications
Synthesis and Biological Activity : Derivatives of pyrroles, including those similar to 4-(2-Amino-3-chlorophenyl)pyrrole, are synthesized for their potential biological activities. For example, Sroor (2019) describes the synthesis of biologically active pyrrolo[2,3-b]pyridine scaffolds, highlighting the significance of pyrrole derivatives in medicinal chemistry (Sroor, 2019).
Antimycobacterial Agents : Pyrrole derivatives are explored as antimycobacterial agents. Biava et al. (2008) investigated 1,5-diphenylpyrrole derivatives for their activity against Mycobacterium tuberculosis, demonstrating the potential of pyrrole compounds in treating bacterial infections (Biava et al., 2008).
Antifungal Compounds : Mahoney and Roitman (1990) studied phenylpyrroles produced by Pseudomonas cepacia, including pyrrolnitrin, an antifungal compound. This highlights the application of pyrrole derivatives in developing antifungal agents (Mahoney & Roitman, 1990).
Synthesis Methods : Tanaka, Kariyone, and Umio (1969) explored new methods of pyrrole ring closure, which is crucial for the synthesis of various pyrrole derivatives. This research underlines the importance of innovative synthesis techniques in organic chemistry (Tanaka, Kariyone & Umio, 1969).
Corrosion Inhibition : Louroubi et al. (2019) synthesized a new pyrrole derivative and evaluated its effectiveness as a corrosion inhibitor, showing the diverse industrial applications of pyrrole compounds (Louroubi et al., 2019).
Insecticidal and Mitochondrial Uncoupling Activity : Black et al. (1994) studied the insecticidal action and mitochondrial uncoupling activity of halogenated pyrroles, highlighting the use of pyrrole derivatives in pest control (Black et al., 1994).
Anti-Cancer Therapeutics : Kuznietsova et al. (2019) explored pyrrole derivatives as potential anti-cancer therapeutics, emphasizing the role of these compounds in pharmaceutical research (Kuznietsova et al., 2019).
properties
IUPAC Name |
2-chloro-6-(1H-pyrrol-3-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c11-9-3-1-2-8(10(9)12)7-4-5-13-6-7/h1-6,13H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWKKIHFPGKVHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N)C2=CNC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90226075 | |
Record name | 4-(2-Amino-3-chlorophenyl)pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90226075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Amino-3-chlorophenyl)pyrrole | |
CAS RN |
75102-75-9 | |
Record name | 2-Chloro-6-(1H-pyrrol-3-yl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75102-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Amino-3-chlorophenyl)pyrrole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075102759 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(2-Amino-3-chlorophenyl)pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90226075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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